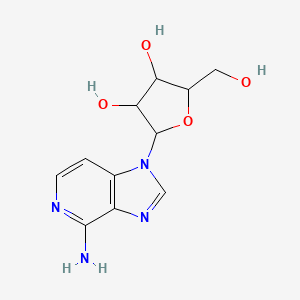

3-Deazaadenosine

Descripción general

Descripción

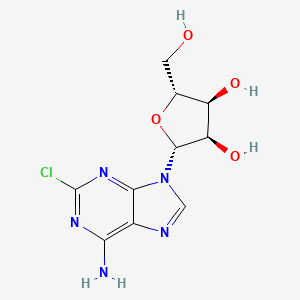

3-Deazaadenosine (3-DZA) is a small molecule that belongs to the class of organic compounds known as imidazole [4,5-c]pyridine ribonucleosides and ribonucleotides . It is an inhibitor of S-adenosylhomocysteine (SAH) hydrolase , a regulator of cellular methyltransferase activity . It has anti-inflammatory properties, inhibiting leukocyte adhesion and chemotaxis, lymphocyte-mediated cytolysis, phagocytosis, degranulation, and NF-κB signaling . 3-DZA also has anti-viral and anti-bacterial activities .

Synthesis Analysis

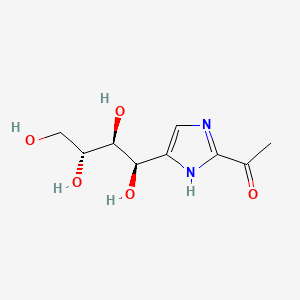

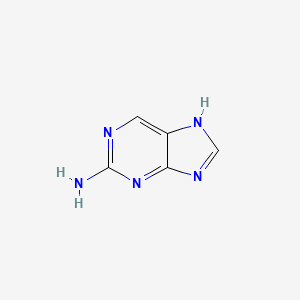

The synthesis of 3-Deazaadenosine has been studied in the context of atomic mutagenesis studies of functional RNAs . The replacement of a single nitrogen atom by a carbon atom can be critical because the acid-base properties of the nucleobase are dramatically changed and hydrogen acceptor/donor properties are erased at the specific position .Molecular Structure Analysis

The molecular formula of 3-Deazaadenosine is C11H14N4O4 . Its average weight is 266.2533 and its monoisotopic mass is 266.101504956 . The 2D structure of 3-Deazaadenosine can be found in various databases .Chemical Reactions Analysis

3-Deazaadenosine has been found to decrease the thermodynamic stability of base pairing to a significant extent . The effects are much more pronounced for 3-deazapurine nucleosides compared to their constitutional isomers of 7-deazapurine nucleosides .Physical And Chemical Properties Analysis

The physico-chemical properties of 3-Deazaadenosine include seven hydrogen bond acceptors, four hydrogen bond donors, and no rotatable bonds .Aplicaciones Científicas De Investigación

Alleviation of Cellular Senescence

3-Deazaadenosine (3DA) has been shown to alleviate replicative and oncogene-induced senescence in cells. This is achieved by reducing global histone H3 lysine 36 trimethylation (H3K36me3), an epigenetic modification associated with actively transcribed genes. The treatment with 3DA promotes cellular fitness and enhances cell therapy efficiency in mice, making it a significant compound in the study of aging and regenerative medicine .

Impact on RNA Properties

In the field of molecular biology, 3-Deazaadenosine plays a crucial role in atomic mutagenesis studies of functional RNAs. It has been instrumental in our understanding of ribosomal peptide bond formation and phosphodiester cleavage in small ribozymes, such as twister and pistol RNAs. This makes 3DA an important tool for studying RNA structure and function .

Mecanismo De Acción

Target of Action

3-Deazaadenosine primarily targets S-adenosylhomocysteine hydrolase (SAHH) . SAHH is an enzyme that regulates cellular methyltransferase activity . Additionally, MEK1/2 and IKKα/β are also direct targets of 3-Deazaadenosine .

Mode of Action

3-Deazaadenosine acts as a general methylation inhibitor that depletes S-adenosylmethionine, a methyl donor, by blocking SAHH . It prevents MEK1/2 and IKKα/β from combining with ERK and IκBα, respectively, and directly suppresses MEK1/2 and IKKα/β kinase activity .

Biochemical Pathways

3-Deazaadenosine affects the AP-1 and NF-κB signaling pathways . It inhibits these pathways by directly blocking MEK1/2 and IKKα/β or indirectly mediating SAHH, resulting in anti-inflammatory activity .

Result of Action

3-Deazaadenosine has been shown to have anti-inflammatory properties . It suppresses the secretion of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-treated cells . It also reduces mRNA expression of inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-α, interleukin-1β (IL-1β), and IL-6 . Moreover, it strongly blocks AP-1 and NF-κB luciferase activity under stimulated conditions and decreases the translocation of c-Jun, c-Fos, p65, and p50 into the nucleus .

Safety and Hazards

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZQFUNLCALWDY-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040941 | |

| Record name | 3-Deazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Deazaadenosine | |

CAS RN |

6736-58-9 | |

| Record name | 3-Deazaadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deazaadenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Deazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEAZAADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037V4520IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)